molecular formula C13H15NO2S B15308249 3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one

3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B15308249
M. Wt: 249.33 g/mol
InChI Key: HGBDOMDMDSWCOX-UHFFFAOYSA-N
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Description

3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound that contains an oxazolidinone ring with a phenylbutyl substituent and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the formation of the oxazolidinone ring followed by the introduction of the phenylbutyl and sulfanylidene groups. One common method involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. The phenylbutyl group can be introduced through a nucleophilic substitution reaction, while the sulfanylidene group can be added via a thiolation reaction using sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis with high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The phenylbutyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenylbutyl group.

Scientific Research Applications

3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylbutyl group may facilitate binding to hydrophobic pockets, while the sulfanylidene group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to the presence of both the phenylbutyl and sulfanylidene groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and provides opportunities for further research and development.

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H15NO2S/c15-12-10-16-13(17)14(12)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

HGBDOMDMDSWCOX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)O1)CCCCC2=CC=CC=C2

Origin of Product

United States

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